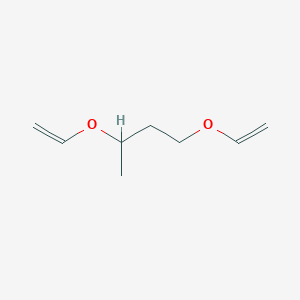
1,3-Bis(ethenyloxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(ethenyloxy)butane is an organic compound with the molecular formula C8H14O2. It is a type of ether, specifically a vinyl ether, characterized by the presence of two ethenyloxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium vinylate. The reaction proceeds as follows:
Br-(CH2)3-Br+2CH2=CH-ONa→CH2=CH-O-(CH2)3-O-CH=CH2+2NaBr
This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process is usually carried out under controlled temperature and pressure conditions to optimize the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(ethenyloxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl ether groups to alkyl ethers using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(ethenyloxy)butane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(ethenyloxy)butane involves its interaction with various molecular targets. In chemical reactions, the ethenyloxy groups act as electron-donating groups, facilitating nucleophilic attacks. The compound can also undergo polymerization reactions, where the vinyl groups participate in radical or ionic polymerization processes, leading to the formation of long-chain polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(ethenyloxy)butane: Similar structure but with ethenyloxy groups at the 1 and 4 positions.
1,2-Bis(ethenyloxy)ethane: Shorter carbon chain with ethenyloxy groups at the 1 and 2 positions.
1,3-Dioxane: A cyclic ether with a similar oxygen-containing structure.
Uniqueness
1,3-Bis(ethenyloxy)butane is unique due to its specific positioning of the ethenyloxy groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for unique polymerization behavior and reactivity in substitution reactions, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
53002-12-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1,3-bis(ethenoxy)butane |
InChI |
InChI=1S/C8H14O2/c1-4-9-7-6-8(3)10-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
QVOHHWQAOFEPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC=C)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)


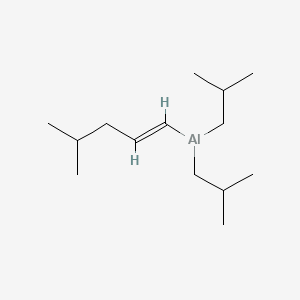

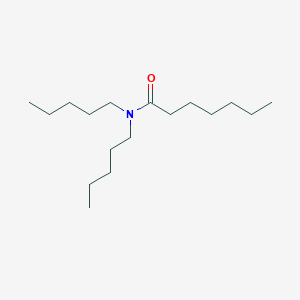
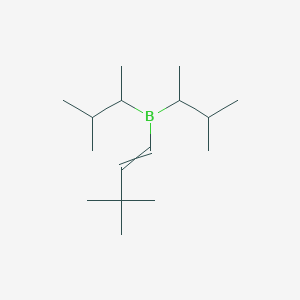

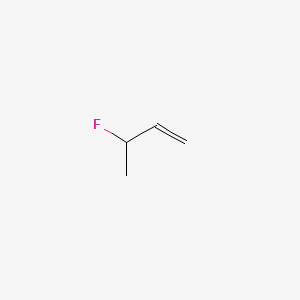
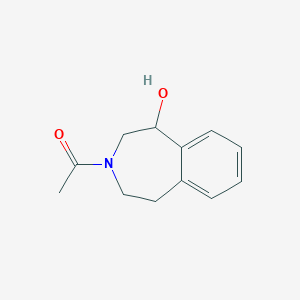
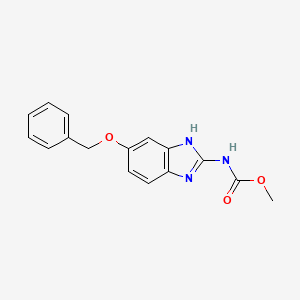
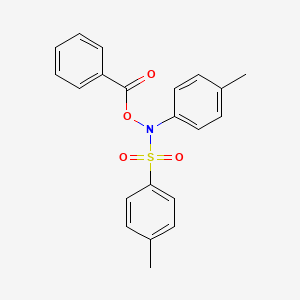
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
